molecular formula C8H9NO3 B1293650 2,6-Dimethyl-3-nitrophenol CAS No. 6994-63-4

2,6-Dimethyl-3-nitrophenol

Cat. No. B1293650
CAS RN: 6994-63-4
M. Wt: 167.16 g/mol
InChI Key: TZASZCQVZPLXHP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-nitrophenol is a compound that belongs to the class of organic compounds known as nitrophenols . It is a useful compound for the production and characterization of bio-oil from hardwood and softwood lignin . It is weakly acidic due to the hyperconjugation destabilization caused by the two methyl groups .


Synthesis Analysis

The synthesis of 2,6-Dimethyl-3-nitrophenol involves a solid mixture of phenol and Bi (NO3)3 5H2O or Fe (NO3)3 9H2O. Acetone is added to the resulting mixture, which is then stirred at room temperature under air or at reflux for 2-24 hours .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-3-nitrophenol contains a total of 21 bonds. There are 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 aromatic hydroxyl .


Chemical Reactions Analysis

Nitrate ions react with 2,6-dimethyl phenol (DMP) in sulfuric and phosphoric solution to form 2,6-dimethyl-4-nitrophenol, which can be detected spectrophotometrically at 340 nm and is directly proportional to the nitrate-nitrogen concentration .

Scientific Research Applications

Proteomics Research

2,6-Dimethyl-3-nitrophenol: is utilized in proteomics research as a biochemical tool. Its properties can be leveraged to study protein interactions and functions. The compound’s molecular structure allows it to interact with various proteins, which can be useful for identifying protein modifications and understanding protein dynamics within cells .

Environmental Monitoring

This compound is also significant in environmental monitoring. Due to its chemical stability and detectability, 2,6-Dimethyl-3-nitrophenol can be used as a marker or tracer in studies of environmental pollution. It can help track the presence and movement of pollutants in water and soil environments .

Food Safety Analysis

In the food industry, 2,6-Dimethyl-3-nitrophenol can be applied in the detection of phenolic compound residues in food products. For instance, it can be used in gas chromatography–mass spectrometry methods to ensure that seafood like shrimps are free from harmful phenolic pollutants .

Safety And Hazards

2,6-Dimethyl-3-nitrophenol is toxic if swallowed and harmful in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2,6-dimethyl-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZASZCQVZPLXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220223
Record name 3-Nitro-2,6-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3-nitrophenol

CAS RN

6994-63-4
Record name 2,6-Dimethyl-3-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6994-63-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-2,6-xylenol
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Record name 3-Nitro-2,6-xylenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-2,6-xylenol
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Synthesis routes and methods

Procedure details

2,6-Dimethyl-3-nitrobenzenamine (10.4 g, 62.6 mmol) was dissolved in 75% sulfuric acid (200 ml). Mixture cooled to 0° C. and treated with a solution of sodium nitrite (4.53 g, 65.7 mmol) in concentrated sulfuric acid (25.0 ml). After the mixture had been stirred for 1 hour at this temperature, water (200 ml) was added and the mixture warmed to 60° C. until the evolution of gas ceased. The mixture was allowed to cool to room temperature and then filtered to afford 2,6-dimethyl-3-nitrophenol. MS m/z=168 (M+H)+. Calc'd for C8H9NO3: 169.18.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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